2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

Physicochemical Properties Medicinal Chemistry Drug Design

Lead optimization often demands simultaneous metabolic stability and lipophilicity control-a dual challenge unmet by simple phenylacetic acid analogs. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6) resolves this via integrated α,α-difluoro and ortho-OCF3 groups: • α,α-Difluoro: blocks CYP-mediated benzylic oxidation; lowers pKa vs. non-fluorinated analogs. • Ortho-OCF3: enhances membrane permeability (XLogP3 ~3.3 vs. ~1.0 for non-fluorinated parent). • Single-synthon approach eliminates orthogonal protection/deprotection sequences. Supplied ≥98% (HPLC) with batch CoA. Standard ambient B2B shipping.

Molecular Formula C9H5F5O3
Molecular Weight 256.13 g/mol
CAS No. 1133116-03-6
Cat. No. B1420512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
CAS1133116-03-6
Molecular FormulaC9H5F5O3
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F
InChIInChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16)
InChIKeyJIKMKBRSFLYDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid – Overview


2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6) is a fluorinated aromatic carboxylic acid [1]. The molecule is characterized by a unique combination of a difluoroacetic acid moiety (alpha,alpha-difluoro substitution) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring, positioning it as a versatile intermediate for designing bioisosteres and modifying the physicochemical properties of lead compounds .

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid vs. Non-Fluorinated Analogs


Simple, non-fluorinated phenylacetic acids or even mono-fluorinated analogs cannot replicate the integrated property profile of this compound. The combination of the alpha,alpha-difluoro and ortho-trifluoromethoxy groups synergistically modulates both lipophilicity and acidity, a dual-effect that is not achievable with either substitution pattern alone [1]. Direct substitution with a non-fluorinated analog (e.g., 2-(trifluoromethoxy)phenylacetic acid, CAS 220239-67-8) results in a molecule with a different pKa and metabolic vulnerability, fundamentally altering its behavior as a synthetic intermediate or a pharmacophore .

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid – Quantitative Evidence


Lipophilicity Advantage Over Non-Fluorinated Analogs

The compound exhibits significantly higher lipophilicity compared to its non-fluorinated analog, 2-(trifluoromethoxy)phenylacetic acid. This increased lipophilicity, quantified by LogP, is a direct consequence of the alpha,alpha-difluoro substitution [1]. The increased LogP can translate to enhanced membrane permeability in a biological context .

Physicochemical Properties Medicinal Chemistry Drug Design

Acidity Enhancement vs. Non-Fluorinated Analogs

The alpha,alpha-difluoro group exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid moiety. This results in a lower pKa compared to non-fluorinated phenylacetic acids . A lower pKa means the compound will be more ionized at physiological pH (7.4), which can influence solubility, protein binding, and oral absorption .

Physicochemical Properties Acid Strength Bioisostere Design

Antiproliferative Activity in MCF-7 Cells

While lacking a direct head-to-head comparator study, this compound demonstrates a defined antiproliferative effect against the human MCF-7 breast cancer cell line in a standard 72-hour MTT assay [1]. This provides a quantitative baseline for its potential use in oncology research. The data suggests it is not a potent cytotoxic agent but may serve as a useful starting point for further optimization or as a tool compound.

Anticancer Research Cellular Assay Biological Activity

Pharmacokinetic Optimization via Bioisosteric Replacement

The (trifluoromethoxy)phenylacetic acid motif, of which this compound is a core, has been employed in the development of irreversible GLS1 inhibitors. While not the final drug candidate, studies show that replacing this motif with an α,β-unsaturated carboxylic acid in a CB839 derivative (e.g., GJ2, GJ5) resulted in improved liver microsome stability and in vivo pharmacokinetics compared to a coumarin-based analog [1]. This serves as class-level evidence for the utility of this fluorinated building block in medicinal chemistry optimization.

Bioisostere Pharmacokinetics Drug Optimization

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid Applications


Metabolically Stable Bioisostere Design

Researchers designing new drug candidates can use this compound to replace metabolically labile carboxylic acid or phenylacetic acid moieties. The alpha,alpha-difluoro group is a well-known bioisostere for a methylene group that can block oxidative metabolism, while the -OCF3 group enhances lipophilicity [1]. This combination is particularly useful for optimizing the pharmacokinetic profile of lead compounds in areas like oncology and inflammation, as demonstrated by its structural motif in optimized GLS1 inhibitors .

Activity-Based Probe Development

The significantly lower pKa and higher lipophilicity of this compound compared to standard phenylacetic acids [1] make it a valuable starting material for creating chemical probes. By incorporating this acid as a 'warhead' or linker, researchers can fine-tune the cell permeability and subcellular localization of a probe, which is critical for target engagement studies and imaging applications.

Synthesis of Fluorinated Agrochemicals

Fluorinated aromatic carboxylic acids are privileged scaffolds in agrochemical discovery due to their often-improved potency, selectivity, and environmental stability [1]. The unique substitution pattern of 2,2-difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid provides a distinct physicochemical profile that can be exploited to develop new crop protection agents. The compound serves as a versatile intermediate for introducing both difluoro and trifluoromethoxy functionalities into complex agrochemical structures .

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